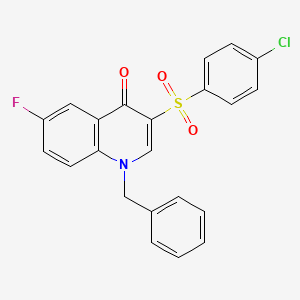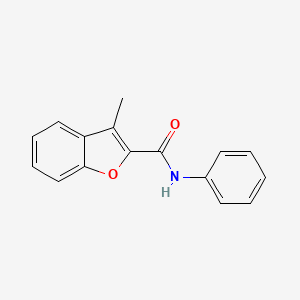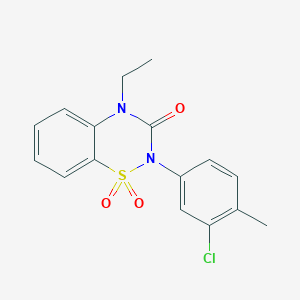![molecular formula C24H20N4O4S B6513558 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxybenzamide CAS No. 349145-40-0](/img/structure/B6513558.png)
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxybenzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfamoyl group attached to a phenyl ring, which is further connected to a phenoxybenzamide moiety. Its unique structure allows it to participate in various chemical reactions and makes it a valuable subject of study in multiple fields.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
The exact mode of action of this compound is not fully understood. It is likely that it interacts with its targets in a manner that alters their normal function, leading to changes in cellular processes. This could involve binding to the active site of an enzyme, thereby inhibiting its function, or interacting with a receptor to modulate its signaling .
Biochemical Pathways
Based on the structure and known activities of similar compounds, it may influence pathways related to cell growth and proliferation, apoptosis, or other cellular functions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. These properties would determine the bioavailability of the compound, influencing how much of the drug reaches its target sites in the body. Factors such as solubility, stability, and the presence of transport proteins can all impact ADME properties .
Result of Action
Given the potential targets and pathways it may affect, it could lead to changes in cell growth, cell death, or other cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxybenzamide typically involves a multi-step process. The initial step often includes the preparation of the sulfamoylphenyl intermediate, which is then reacted with 4-methylpyrimidine-2-amine under specific conditions to form the desired compound. The reaction conditions usually involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound generally require specific reagents and conditions:
Oxidation: Conducted in acidic or basic media, often at elevated temperatures.
Reduction: Performed under inert atmospheres to prevent unwanted side reactions.
Substitution: Typically carried out in polar solvents with the presence of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions often result in the formation of various substituted benzamides or pyrimidines.
Scientific Research Applications
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for manufacturing pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxybenzamide
- N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-phenoxybutanamide
- N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide
Uniqueness
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxybenzamide stands out due to its specific structural features, which confer unique reactivity and biological activity. Its combination of a sulfamoyl group with a phenoxybenzamide moiety allows it to participate in a broader range of chemical reactions and interact with diverse biological targets compared to its analogs.
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-17-15-16-25-24(26-17)28-33(30,31)20-13-11-18(12-14-20)27-23(29)21-9-5-6-10-22(21)32-19-7-3-2-4-8-19/h2-16H,1H3,(H,27,29)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPMJCJXFOEWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,4-dimethylphenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B6513481.png)
![3-[2-(2,4-dimethylphenyl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6513484.png)

![14-(3,4-dimethylphenyl)-17-[(3-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B6513491.png)
![14-(3,4-dimethylphenyl)-17-[(3-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B6513498.png)
![N-(3-chloro-2-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6513499.png)
![1-[(3-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6513501.png)
![3-(2,4-dimethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6513518.png)
![3-(3,4-dimethylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6513524.png)
![1-[(4-chlorophenyl)methyl]-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B6513533.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6513540.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-N-ethyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide](/img/structure/B6513545.png)


